molecular formula C11H12N2 B3272697 2,3-Dimethylquinolin-4-amine CAS No. 57165-81-8

2,3-Dimethylquinolin-4-amine

Cat. No. B3272697
CAS RN: 57165-81-8
M. Wt: 172.23 g/mol
InChI Key: RHCZWEOWXYZBFW-UHFFFAOYSA-N
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Description

2,3-Dimethylquinolin-4-amine is a chemical compound with the CAS Number: 57165-81-8 . It has a molecular weight of 172.23 . The IUPAC name for this compound is 2,3-dimethyl-4-quinolinamine . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in its physical form .


Molecular Structure Analysis

The Inchi Code for 2,3-Dimethylquinolin-4-amine is 1S/C11H12N2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3, (H2,12,13) . The Inchi Key is RHCZWEOWXYZBFW-UHFFFAOYSA-N . The compound contains a total of 43 bonds; 23 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2,3-Dimethylquinolin-4-amine is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for 2,3-Dimethylquinolin-4-amine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, resulting in the compound’s biological effects .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction . The downstream effects of these pathway modulations can include changes in cell growth, survival, and differentiation .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylquinolin-4-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interactions with targets, and its overall biological activity .

properties

IUPAC Name

2,3-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZWEOWXYZBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308593
Record name 2,3-Dimethyl-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylquinolin-4-amine

CAS RN

57165-81-8
Record name 2,3-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57165-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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